1alpha-Hydroxy VD4
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1alpha-Hydroxy VD4 involves the hydroxylation of vitamin D4 at the 1alpha position. This process typically requires the use of specific catalysts and controlled reaction conditions to ensure the selective hydroxylation of the desired position .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity starting materials, advanced catalytic systems, and stringent quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: 1alpha-Hydroxy VD4 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may yield fully or partially reduced derivatives .
Scientific Research Applications
1alpha-Hydroxy VD4 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the chemical properties and reactivity of vitamin D derivatives.
Biology: It is used to study the differentiation and proliferation of monoblastic leukemia cells and other cell lines.
Medicine: It is investigated for its potential therapeutic applications in the treatment of leukemia and other cancers.
Industry: It is used in the development of vitamin D analogs and derivatives for various applications
Mechanism of Action
1alpha-Hydroxy VD4 exerts its effects by binding to the vitamin D receptor (VDR), which is a nuclear receptor that regulates the expression of various genes involved in cell growth, differentiation, and metabolism. Upon binding to VDR, this compound forms a heterodimer with the retinoid X receptor (RXR), which then binds to vitamin D response elements (VDREs) in the promoter regions of target genes. This binding activates the transcription of genes involved in cell differentiation and proliferation .
Comparison with Similar Compounds
1alpha,25-Dihydroxyvitamin D3: This is the active form of vitamin D3 and has similar biological activities to 1alpha-Hydroxy VD4.
1alpha-Hydroxyvitamin D3: This compound is similar in structure and function to this compound but differs in its hydroxylation pattern.
1alpha-Hydroxy-24-ethyl-cholecalciferol: This is another vitamin D analog with similar biological activities but different structural features
Uniqueness: this compound is unique in its ability to induce the differentiation of specific leukemia cell lines, making it a valuable compound for research in cancer biology and therapy. Its distinct hydroxylation pattern also provides unique chemical properties and reactivity compared to other vitamin D analogs .
Properties
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5S)-5,6-dimethylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O2/c1-18(2)19(3)9-10-20(4)25-13-14-26-22(8-7-15-28(25,26)6)11-12-23-16-24(29)17-27(30)21(23)5/h11-12,18-20,24-27,29-30H,5,7-10,13-17H2,1-4,6H3/b22-11+,23-12-/t19-,20+,24+,25+,26-,27-,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEETXMRNUNEBRH-GOTXBORWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432714 | |
Record name | 1alpha-Hydroxy VD4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30432714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143032-85-3 | |
Record name | (5Z,7E)-9,10-Secoergosta-5,7,10(19)-triene-1alpha,3beta-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143032853 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1alpha-Hydroxy VD4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30432714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5Z,7E)-9,10-SECOERGOSTA-5,7,10(19)-TRIENE-1.ALPHA.,3.BETA.-DIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OXD32U2AB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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